Arginomycin Arginomycin Arginomycin is a natural product found in Streptomyces arginensis with data available.
Brand Name: Vulcanchem
CAS No.: 106133-33-9
VCID: VC20750719
InChI: InChI=1S/C18H28N8O5/c1-9(5-7-25(2)17(21)22)13(20)15(27)23-10-3-4-12(31-14(10)16(28)29)26-8-6-11(19)24-18(26)30/h3-4,6,8-10,12-14H,5,7,20H2,1-2H3,(H3,21,22)(H,23,27)(H,28,29)(H2,19,24,30)
SMILES: CC(CCN(C)C(=N)N)C(C(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N
Molecular Formula: C18H28N8O5
Molecular Weight: 436.5 g/mol

Arginomycin

CAS No.: 106133-33-9

Cat. No.: VC20750719

Molecular Formula: C18H28N8O5

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Arginomycin - 106133-33-9

Specification

CAS No. 106133-33-9
Molecular Formula C18H28N8O5
Molecular Weight 436.5 g/mol
IUPAC Name 3-[[2-amino-5-[carbamimidoyl(methyl)amino]-3-methylpentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid
Standard InChI InChI=1S/C18H28N8O5/c1-9(5-7-25(2)17(21)22)13(20)15(27)23-10-3-4-12(31-14(10)16(28)29)26-8-6-11(19)24-18(26)30/h3-4,6,8-10,12-14H,5,7,20H2,1-2H3,(H3,21,22)(H,23,27)(H,28,29)(H2,19,24,30)
Standard InChI Key QHXNKYPHTJBRJV-UHFFFAOYSA-N
SMILES CC(CCN(C)C(=N)N)C(C(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N
Canonical SMILES CC(CCN(C)C(=N)N)C(C(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N

Introduction

Chemical Properties and Structural Characteristics

Arginomycin is classified as a peptidyl nucleoside antibiotic with distinctive structural features that contribute to its antimicrobial activity. The compound bears significant structural similarity to blasticidin S, an established rice blast antibiotic produced by Streptomyces griseochromogenes, with the primary difference occurring in the L-arginine-derived guanidino side chain .

Basic Chemical Identifiers

The fundamental chemical properties of arginomycin provide important insights into its molecular structure and behavior. These properties are summarized in Table 1.

Table 1: Chemical Properties of Arginomycin

PropertyValue
Chemical FormulaC₁₈H₂₉N₈O₅
Molecular Weight437.48 Daltons
Monoisotopic Molecular Weight438.2339161151 Daltons
Standard Gibbs Free Energy of Formation156.45042 kcal/mol
ClassificationSecondary metabolite, Xenobiotic, Antibiotic, Peptidyl nucleoside

Structural Identifiers

The chemical structure of arginomycin can be described using standard chemical notation systems as detailed below:

SMILES: CC(CCN(C)C(=[N+])N)C([N+])C(=O)NC1(C=CC(OC(C(=O)[O-])1)N2(C(=O)N=C(N)C=C2))

InChI: InChI=1S/C18H28N8O5/c1-9(5-7-25(2)17(21)22)13(20)15(27)23-10-3-4-12(31-14(10)16(28)29)26-8-6-11(19)24-18(26)30/h3-4,6,8-10,12-14H,5,7,20H2,1-2H3,(H3,21,22)(H,23,27)(H,28,29)(H2,19,24,30)/p+1/t9?,10-,12+,13-,14-/m0/s1

Structural Comparison with Blasticidin S

The key structural difference between arginomycin and blasticidin S lies in the specific configuration of the L-arginine-derived guanidino side chain. In arginomycin, this region features 3-methylarginine (β-methylarginine), which distinguishes it from the structure of blasticidin S . This subtle yet significant structural variation contributes to the differences in antimicrobial activity and toxicity profiles between these two compounds.

Biosynthetic Pathway and Enzymatic Mechanisms

The biosynthesis of arginomycin involves a series of enzymatic reactions that lead to the formation of its distinctive structure, particularly the β-methylarginine residue that differentiates it from similar antibiotics.

Biosynthesis of β-Methylarginine Residue

The biosynthetic pathway for the β-methylarginine residue in arginomycin involves two key enzymes: ArgM and ArgN. These enzymes catalyze specific reactions that convert L-arginine to β-methylarginine through a series of intermediates .

Table 2: Key Enzymes in β-Methylarginine Biosynthesis

EnzymeFunction
ArgMCatalyzes transamination, transferring the α-amino group from L-arginine to α-ketoglutaric acid
ArgNCatalyzes methylation at the C-3 position of 5-guanidino-2-oxopentanoic acid

Enzymatic Reaction Sequence

The biosynthesis of β-methylarginine occurs through a sequential enzymatic process. First, ArgM transfers the α-amino group from L-arginine to α-ketoglutaric acid, generating glutamate and 5-guanidino-2-oxopentanoic acid. Subsequently, ArgN methylates the C-3 position of 5-guanidino-2-oxopentanoic acid to form 5-guanidino-3-methyl-2-oxopentanoic acid. In the final step, ArgM catalyzes another transamination reaction, specifically transferring an amino group from L-aspartate to 5-guanidino-3-methyl-2-oxopentanoic acid, resulting in the formation of β-methylarginine .

This complete biosynthetic pathway represents a concise mechanism for producing the rare and bioactive amino acid that is essential for arginomycin's structure. The elucidation of this pathway may facilitate the production of β-methylarginine either through enzymatic conversion or engineered biological systems .

Biological Activity and Antimicrobial Properties

Arginomycin exhibits significant biological activity against various microorganisms, positioning it as a compound of interest for antimicrobial applications.

Antimicrobial Spectrum

Arginomycin demonstrates notable bioactivity against Gram-positive bacteria and fungi, indicating its potential as an antimicrobial agent . The compound's activity profile suggests applications in treating infections caused by these microorganisms.

Comparative Toxicity

A particularly valuable characteristic of arginomycin is its reduced toxicity profile compared to its structural analog blasticidin S. Studies have shown that arginomycin displays much lower toxicity to mice than blasticidin S, suggesting a potentially improved safety profile for therapeutic applications . This favorable toxicity profile, combined with its antimicrobial activity, makes arginomycin a promising candidate for further development as an antibiotic.

Genomic Context and Biosynthetic Gene Clusters

The genomic organization and biosynthetic gene clusters associated with arginomycin provide valuable insights into its production and potential for biosynthetic engineering.

Biosynthetic Gene Cluster Analysis

Analysis of biosynthetic gene clusters reveals that arginomycin is associated with specific genomic regions in producer organisms. According to antiSMASH database results, arginomycin appears in Region 6 of the analyzed genome (GCF_000250675.2) and is classified as an arylpolyene with 13% similarity to known clusters . This genomic context provides important information for understanding the genetic basis of arginomycin production.

Regulatory Elements

The biosynthesis of arginomycin may be influenced by regulatory elements within the bacterial genome. For instance, the ArgR regulator, which controls arginine biosynthesis genes, may play a role in regulating the production of arginomycin, particularly given the compound's incorporation of an arginine-derived moiety .

Table 3: Genomic Context of Arginomycin Biosynthesis

RegionTypeLocationSimilarity to Known Clusters
Region 6arylpolyene1,399,837-1,441,01213% similarity to arginomycin cluster

Production and Biotechnological Applications

The production of arginomycin and its biotechnological applications represent important areas for further research and development.

Microbial Production

Arginomycin is naturally produced by the bacterium Streptomyces arginensis . The optimization of culture conditions and fermentation processes could enhance the production of this valuable antibiotic. Understanding the biosynthetic pathway and regulatory mechanisms involved in arginomycin production may facilitate the development of improved production strains through genetic engineering approaches.

Enzymatic Synthesis of β-Methylarginine

The elucidation of the enzymatic pathway for β-methylarginine synthesis opens possibilities for the production of this rare amino acid using biotechnological approaches. The enzymes ArgM and ArgN can be employed in in vitro enzymatic conversion systems or integrated into engineered microbial cells for the production of β-methylarginine . This amino acid may have applications beyond arginomycin synthesis, potentially serving as a building block for other bioactive compounds or pharmaceutical intermediates.

Biochemical Reactions and Metabolic Context

Understanding the biochemical reactions and metabolic context of arginomycin provides insights into its biological role and potential applications.

Known Biochemical Reactions

Arginomycin participates in specific biochemical reactions that may contribute to its physiological effects. These include:

  • Arginomycin biosynthesis: The complete pathway leading to the formation of arginomycin in producer organisms .

  • L-leucyl-arginomycin + H₂O → arginomycin + L-leucine: A hydrolytic reaction involving an arginomycin derivative .

  • Transport reactions: Xenobiotic transport processes that may involve arginomycin as a substrate, such as:
    a xenobiotic [cytosol] + ATP + H₂O ↔ a xenobiotic [extracellular space] + ADP + phosphate .

Metabolic Integration

The metabolic integration of arginomycin within producer organisms involves connections to primary metabolism, particularly amino acid metabolism. The biosynthesis of arginomycin requires precursors derived from arginine metabolism, linking the compound's production to the broader metabolic network of the producer organism. This integration may influence regulatory mechanisms controlling arginomycin production and could be leveraged for metabolic engineering approaches to enhance production.

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